molecular formula C18H13N3O4S2 B2935932 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 307541-59-9

3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2935932
CAS No.: 307541-59-9
M. Wt: 399.44
InChI Key: OCUOPGYEWAAIOL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 4-methoxyphenyl group at position 5, a 1,3,4-thiadiazol-2-yl moiety at position 1, and a thiophen-2-ylcarbonyl group at position 2. The hydroxyl group at position 3 enhances its polarity, while the thiadiazole and thiophene rings contribute to its aromatic and electronic properties. Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous pyrrol-2-one derivatives .

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-25-11-6-4-10(5-7-11)14-13(15(22)12-3-2-8-26-12)16(23)17(24)21(14)18-20-19-9-27-18/h2-9,14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUOPGYEWAAIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the thiadiazolyl group: This step often involves the reaction of the pyrrolone intermediate with a thiadiazole derivative under specific conditions, such as the presence of a dehydrating agent.

    Attachment of the methoxyphenyl group: This can be accomplished through a substitution reaction, where the methoxyphenyl group is introduced using a suitable electrophile.

    Incorporation of the thiophenylcarbonyl group: This final step may involve a coupling reaction with a thiophenylcarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation products: Corresponding ketones or aldehydes.

    Reduction products: Corresponding alcohols.

    Substitution products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s structural diversity makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be contextualized by comparing it to related compounds described in the literature. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Key Differences References
4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-pyrrol-2-one Pyrrol-2-one - 5-p-tolyl (4-methylphenyl)
- 4-(furan-2-carbonyl)
- 5-methyl-1,3,4-thiadiazol-2-yl
- Thiophene vs. Furan : Thiophene (target) has higher aromaticity and electron-rich properties compared to furan.
- Methoxy vs. Methyl : 4-Methoxyphenyl (target) offers stronger electron-donating effects than p-tolyl.
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one - 5-(4-chlorophenyl)
- 4-(benzofuran-2-ylcarbonyl)
- 5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl
- Chlorophenyl vs. Methoxyphenyl : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density.
- Sulfanyl Substituent : Enhances lipophilicity and potential metal-binding capacity.
4-(1-Benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one Pyrrol-2-one - 5-(4-ethylphenyl)
- 4-(benzofuran-2-ylcarbonyl)
- 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl
- Ethylphenyl vs. Methoxyphenyl : Ethyl group increases hydrophobicity.
- Benzofuran vs. Thiophene : Benzofuran’s fused ring system may enhance π-stacking interactions.

Biological Activity

The compound 3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS No. 307541-59-9) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological activity, including cytotoxicity and enzyme inhibition.

  • Molecular Formula : C18H13N3O4S2
  • Molecular Weight : 399.44 g/mol
  • Structure : The compound features a pyrrolone ring fused with thiadiazole and thiophene moieties, contributing to its diverse biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and condensation techniques. One notable method includes the use of Mannich bases derived from thiazolidine derivatives, which have shown promising results in terms of yield and purity .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound showed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Ubiquitin Carboxyl-terminal Hydrolase Isozyme L3 : It exhibited an IC50 value of 154 µM, indicating moderate inhibition .
  • Cathepsin G : The compound demonstrated an IC50 value greater than 50 µM, suggesting lower potency compared to other inhibitors .

Case Studies

A detailed examination of specific case studies reveals the compound's efficacy in various therapeutic areas:

  • Study on Anticancer Activity : A group of researchers synthesized several derivatives and tested their effects on glioblastoma cell lines. The most potent derivatives led to a significant reduction in cell viability .
  • Anti-inflammatory Potential : Other studies have explored the anti-inflammatory properties of similar compounds, suggesting a broader therapeutic application beyond oncology .

Comparative Analysis Table

Compound NameTarget ActivityIC50 ValueReferences
3-Hydroxy...Ubiquitin Hydrolase154 µM
3-Hydroxy...Cathepsin G>50 µM
Thiazolidine DerivativesAntitumor EffectVaries (up to significant)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound using heterocyclic condensation reactions?

  • Methodological Answer : The compound's thiadiazole and pyrrolone moieties can be synthesized via refluxing intermediates in ethanol with catalysts like phosphorus oxychloride. For example, cyclization of thiophene carbonyl derivatives with thiadiazole precursors under controlled pH (5–7) improves yield. Post-reaction purification via recrystallization (DMF/EtOH mixtures) removes unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the thiophene carbonyl group in this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) between 1650–1700 cm⁻¹ identifies the carbonyl stretch, while ¹H NMR (δ 7.5–8.5 ppm) and ¹³C NMR (δ 180–190 ppm) confirm electronic environments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) as a primary solvent (≤0.1% v/v to avoid cytotoxicity). For aqueous solubility, employ β-cyclodextrin inclusion complexes or micellar systems (e.g., Tween-80) to enhance dispersion without altering pharmacological activity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s pharmacological activity against enzyme targets?

  • Methodological Answer : Adopt a split-plot design with four replicates to account for variability. For kinase inhibition assays, assign concentration gradients (e.g., 0.1–100 µM) as subplots and incubation times (e.g., 15–60 min) as sub-subplots. Use ANOVA to isolate effects of concentration, time, and their interactions .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM). Validate with experimental kinetic data .

Q. How can contradictions in reported synthetic yields (40–75%) be resolved?

  • Methodological Answer : Variability arises from reaction atmosphere (N₂ vs. air) and catalyst purity. Replicate synthesis under inert conditions with freshly distilled phosphorus oxychloride. Compare HPLC purity (>95%) across studies to isolate procedural inconsistencies .

Q. What methodologies assess the compound’s environmental fate and degradation pathways?

  • Methodological Answer : Use OECD Guideline 307 for soil degradation studies. Employ LC-MS/MS to track hydrolysis products (e.g., methoxyphenyl fragments) under UV exposure (λ = 254 nm). Biodegradation is tested via activated sludge inoculum (28-day incubation) with GC-MS headspace analysis .

Q. How does the compound’s stability vary under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (25°C/60% RH) in buffers (pH 1.2, 4.5, 6.8, 7.4). Monitor degradation via UPLC-UV at 240 nm. Thiophene carbonyl groups show instability at pH >7, forming hydroxylated byproducts—confirmed by tandem MS fragmentation .

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